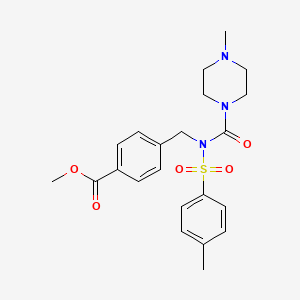

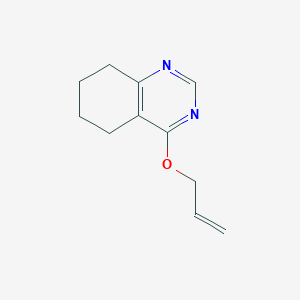

![molecular formula C21H21NO5S B2470649 1'-(3-(phenylsulfonyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1797890-19-7](/img/structure/B2470649.png)

1'-(3-(phenylsulfonyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a complex organic molecule that contains a piperidine ring and a phenylsulfonyl group . Piperidines are six-membered heterocyclic compounds containing one nitrogen atom and five carbon atoms . They are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The phenylsulfonyl group is a functional group consisting of a sulfonyl group attached to a phenyl ring .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the piperidine ring and the phenylsulfonyl group. The piperidine ring is a six-membered ring with one nitrogen atom . The phenylsulfonyl group consists of a sulfonyl group attached to a phenyl ring .Chemical Reactions Analysis

Piperidine derivatives can participate in a variety of chemical reactions, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant reactions . Phenylsulfonyl compounds can also participate in a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. In general, piperidine derivatives have diverse physical and chemical properties that make them useful in a variety of applications .科学的研究の応用

Sigma Receptor Ligands

1'-(3-(Phenylsulfonyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one has been studied for its affinity and selectivity towards sigma receptors. Research indicates that this compound and its derivatives can selectively bind to sigma 2 ligands with subnanomolar affinity. Structural modifications can significantly impact both affinity and selectivity for sigma receptors, with variations in the N-substituent and benzene ring of the spiro[isobenzofuran-1(3H),4'-piperidine] ring system being critical factors (Moltzen, Perregaard, & Meier, 1995).

Antihypertensive and Diuretic Properties

Some derivatives of 3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] have been found to exhibit diuretic and antihypertensive activities. These properties have shown marked species-specific effects, particularly in rats (Klioze & Novick, 1978).

Potential Central Nervous System Agents

The synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] has been explored for potential applications as central nervous system (CNS) agents. Investigations have been directed towards examining their effects on CNS, including antitetrabenazine activity and the role of various structural components in enhancing CNS activity (Bauer et al., 1976).

Neurokinin Receptor Antagonists

Research into spiro-substituted piperidines has identified compounds like this compound as potential neurokinin receptor antagonists. This application suggests possible roles in modulating responses related to neurokinin, with implications for treating disorders involving these pathways (Kubota et al., 1998).

Voltammetric and Analytical Applications

Fluorine-substituted spirosteroidal thiazolidin-4-one derivatives of this compound have been synthesized and investigated for voltammetric and analytical applications. These compounds have shown potential in the detection and analysis of various chemical substances (Makki et al., 2016).

作用機序

Target of Action

The primary target of this compound is Tryptase alpha/beta-1 , a protein in humans . Tryptase is a type of protease enzyme that plays a crucial role in allergic and inflammatory responses.

Mode of Action

It is known to interact with its target, tryptase alpha/beta-1, leading to changes in the protein’s function . This interaction may inhibit the enzymatic activity of Tryptase, thereby modulating the allergic and inflammatory responses in the body.

将来の方向性

Piperidine derivatives continue to be an area of active research due to their wide range of biological activities and potential therapeutic applications . Future research may focus on developing new synthesis methods, exploring new reactions, and investigating the biological activities of new piperidine derivatives.

特性

IUPAC Name |

1'-[3-(benzenesulfonyl)propanoyl]spiro[2-benzofuran-3,4'-piperidine]-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO5S/c23-19(10-15-28(25,26)16-6-2-1-3-7-16)22-13-11-21(12-14-22)18-9-5-4-8-17(18)20(24)27-21/h1-9H,10-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPFLFKSBCSWSAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)CCS(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonic acid diethylamide](/img/structure/B2470567.png)

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2470568.png)

![Carbamic acid, N-[8-[[2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]acetyl]amino]octyl]-, 1,1-dimethylethyl ester](/img/structure/B2470573.png)

![4-[6-(Pyrrolidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]butanoic acid](/img/structure/B2470575.png)

![5-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2470580.png)

![N-[2-Methyl-2-(oxan-4-yl)propyl]prop-2-enamide](/img/structure/B2470585.png)

![Benzo[1,2-b:3,4-b':5,6-b'']trithiophene-2,5,8-tricarboxylic acid](/img/structure/B2470588.png)

![N-Cyclopropyl-3-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2470589.png)